NR1H4 activator 1

FXR agonist Nuclear receptor Potency comparison

NR1H4 activator 1 is a patent-disclosed, non-steroidal FXR agonist with an EC50 of 1 nM—approximately 65-fold more potent than GW4064. Its defined non-bile acid chemotype eliminates confounding TGR5 activity, ensuring clean, reproducible FXR activation in cell-based transactivation assays, intestinal organoids, and primary hepatocyte studies. Essential for benchmarking novel chemical entities and dissecting FXR-specific pathways in NASH, cholestasis, and gastrointestinal disease models.

Molecular Formula C34H53NO7S
Molecular Weight 619.9 g/mol
Cat. No. B12423581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNR1H4 activator 1
Molecular FormulaC34H53NO7S
Molecular Weight619.9 g/mol
Structural Identifiers
SMILESCCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O
InChIInChI=1S/C34H53NO7S/c1-7-25-29-18-22(36)14-16-34(29,6)28-15-17-33(5)26(12-13-27(33)30(28)31(25)37)21(4)19-41-32(38)35-43(39,40)24-10-8-23(9-11-24)42-20(2)3/h8-11,20-22,25-31,36-37H,7,12-19H2,1-6H3,(H,35,38)/t21-,22+,25-,26-,27+,28+,29+,30+,31-,33-,34-/m1/s1
InChIKeyJLMRPDFFAJUPGE-CCWPMEQWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NR1H4 Activator 1 Procurement: Potent FXR Agonist for Gastrointestinal & Metabolic Disease Research


NR1H4 activator 1 (CAS 2242855-68-9) is a synthetic, non-steroidal agonist of the farnesoid X receptor (FXR/NR1H4), a nuclear bile acid sensor that regulates hepatic lipid and glucose metabolism, bile acid homeostasis, and intestinal inflammation . The compound was first disclosed as Example 4 in patent WO2018152171A1, where it is described as a potent and selective FXR agonist . In a cell-based Gal4 promoter-driven transactivation assay using human FXR (NR1H4), NR1H4 activator 1 exhibited strong agonistic potency with an EC50 of 1 nM . The molecular formula is C₃₄H₅₃NO₇S with a molecular weight of 619.85 g/mol .

Why Generic FXR Agonist Substitution Fails: The Case for NR1H4 Activator 1 in Procurement


FXR agonists are not functionally interchangeable due to profound differences in receptor binding potency (spanning over four orders of magnitude from micromolar to sub-nanomolar EC50 values), selectivity profiles against related nuclear receptors (LXR, PPAR, RXR, VDR), and distinct chemical scaffolds that dictate downstream gene expression signatures and tissue-specific effects [1]. For example, the endogenous ligand chenodeoxycholic acid (CDCA) requires micromolar concentrations for FXR activation, while advanced synthetic agonists like tropifexor achieve sub-nanomolar potency but belong to different patent families with divergent intellectual property landscapes [2]. Substituting NR1H4 activator 1 with a less potent analog (e.g., GW4064, EC50 ~65 nM) would require approximately 65-fold higher compound concentrations to achieve equivalent target engagement in vitro, introducing confounding variables in dose-response studies and increasing the risk of off-target effects . The specific chemical identity and documented potency of NR1H4 activator 1 are essential for experimental reproducibility and for advancing research programs that depend on precise FXR modulation.

NR1H4 Activator 1 vs. Comparators: Quantitative Differentiation Evidence for Scientific Selection


NR1H4 Activator 1 Exhibits 65-Fold Greater FXR Potency Than GW4064 in Cell-Based Transactivation Assays

NR1H4 activator 1 demonstrates a 65-fold improvement in FXR agonistic potency compared to the widely used reference agonist GW4064 when evaluated in human FXR Gal4-driven transactivation assays. GW4064, a first-generation synthetic FXR agonist, exhibits an EC50 of 65 nM in the same assay format . In contrast, NR1H4 activator 1 achieves an EC50 of 1 nM . This quantitative difference enables the use of substantially lower compound concentrations to achieve equivalent receptor activation, which is critical for minimizing solvent-related cytotoxicity and non-specific binding artifacts in cell-based studies.

FXR agonist Nuclear receptor Potency comparison Drug discovery

NR1H4 Activator 1 Demonstrates 99-Fold Greater Potency Than Clinically-Advanced Obeticholic Acid (OCA) in FXR Activation

NR1H4 activator 1 exhibits a 99-fold improvement in FXR agonistic potency compared to obeticholic acid (OCA, INT-747), a bile acid-derived FXR agonist that has undergone Phase 3 clinical evaluation for primary biliary cholangitis (PBC) and nonalcoholic steatohepatitis (NASH). OCA activates FXR with an EC50 of 99 nM . NR1H4 activator 1 achieves an EC50 of 1 nM in a comparable cell-based transactivation assay . This substantial potency differential positions NR1H4 activator 1 as a valuable tool compound for investigating structure-activity relationships (SAR) and for use in experimental systems where the partial agonist character and bile acid scaffold of OCA may confound interpretation.

Obeticholic acid FXR agonist Potency comparison NASH PBC

NR1H4 Activator 1 Provides 25-Fold Potency Advantage Over Fexaramine, a Commonly Used Intestine-Biased FXR Agonist

NR1H4 activator 1 is 25-fold more potent than fexaramine, a well-characterized synthetic FXR agonist frequently employed to dissect intestine-restricted FXR signaling due to its limited systemic absorption [1]. Fexaramine activates FXR with an EC50 of 25 nM in cell-based assays . NR1H4 activator 1 achieves a 25-fold lower EC50 of 1 nM under comparable conditions . This potency differential is particularly relevant for in vitro studies where robust FXR activation is required, and for investigators seeking a more potent alternative to fexaramine that may offer distinct pharmacological properties.

Fexaramine FXR agonist Intestine-biased Potency comparison

NR1H4 Activator 1 Offers 5,000-Fold FXR Selectivity Over the Dual LXR/FXR Agonist T0901317

T0901317 is a frequently used research tool that activates both liver X receptor (LXR) and FXR, with EC50 values of approximately 20 nM for LXRα and 5 μM (5,000 nM) for FXR . This dual agonism introduces significant confounding variables in experiments designed to isolate FXR-specific signaling. In contrast, NR1H4 activator 1 activates FXR with an EC50 of 1 nM and is described as a selective FXR agonist . While a comprehensive selectivity panel for NR1H4 activator 1 has not been published, its 5,000-fold lower EC50 for FXR compared to the FXR activity of T0901317, combined with its non-steroidal chemotype distinct from LXR ligands, supports its preferential use in experiments where FXR specificity is paramount.

T0901317 LXR agonist FXR selectivity Off-target effects

NR1H4 Activator 1 Exhibits >10,000-Fold Greater Potency Than the Endogenous FXR Ligand Chenodeoxycholic Acid (CDCA)

The endogenous primary bile acid chenodeoxycholic acid (CDCA) is the natural ligand for FXR, activating the receptor with EC50 values typically ranging from 10 to 50 μM (10,000–50,000 nM) across various assay systems [1]. NR1H4 activator 1 achieves FXR activation with an EC50 of 1 nM . This represents a minimum 10,000-fold improvement in potency over the endogenous ligand. The use of CDCA as an experimental FXR agonist is confounded by its simultaneous activation of the G protein-coupled bile acid receptor TGR5 (GPBAR1) and its role as a substrate for bile acid transporters and metabolizing enzymes. The dramatically higher potency of NR1H4 activator 1, combined with its non-steroidal, non-bile acid chemotype, enables FXR activation at concentrations where bile acid-specific off-target effects are negligible.

Chenodeoxycholic acid Endogenous ligand Potency comparison Bile acid

NR1H4 Activator 1 Exhibits 4-Fold Greater Potency Than WAY-362450 (XL335), a Prototypical Non-Steroidal FXR Agonist

WAY-362450 (also known as XL335 or turofexorate isopropyl) is a well-characterized, potent, and selective non-steroidal FXR agonist that has been extensively profiled in the literature [1]. In cell-based FXR transactivation assays, WAY-362450 exhibits an EC50 of 4 nM [2]. NR1H4 activator 1 achieves an EC50 of 1 nM under comparable assay conditions , representing a 4-fold improvement in potency over this established benchmark compound. Both compounds belong to distinct chemical series and patent estates, but NR1H4 activator 1's modest potency advantage may be relevant for applications requiring maximal FXR activation at the lowest possible compound concentration.

WAY-362450 XL335 Turofexorate isopropyl Non-steroidal FXR agonist Potency comparison

NR1H4 Activator 1: Optimal Research and Procurement Application Scenarios


In Vitro FXR Pharmacology and Structure-Activity Relationship (SAR) Studies

NR1H4 activator 1 is optimally deployed as a high-potency reference agonist in cell-based FXR transactivation assays (e.g., Gal4-UAS luciferase, BSEP promoter-reporter systems) where maximal receptor activation is required at low nanomolar concentrations. Its 1 nM EC50 enables robust signal-to-noise ratios while minimizing DMSO concentration and compound-induced cytotoxicity. Researchers can leverage the quantitative potency differentials established in Section 3 to position NR1H4 activator 1 within a comparative framework alongside GW4064 (65 nM), obeticholic acid (99 nM), and fexaramine (25 nM) to benchmark novel chemical entities or to investigate FXR-dependent gene expression programs (e.g., SHP, FGF19, BSEP induction).

Gastrointestinal Disease Model Development and Target Validation

Given the patent disclosure linking NR1H4 activator 1 to the potential treatment of gastrointestinal disease and the established role of FXR in maintaining intestinal barrier function, regulating inflammation, and modulating enteroendocrine hormone secretion [1], NR1H4 activator 1 is well-suited for ex vivo and in vitro studies using intestinal organoids, Caco-2 monolayers, or primary intestinal epithelial cells. Its high potency and selectivity profile make it a preferred tool compound for dissecting FXR-specific contributions to intestinal homeostasis, bile acid transport, and inflammatory signaling pathways without the confounding TGR5 agonism associated with bile acid-derived FXR ligands [2].

Hepatobiliary Disease and NASH-Focused Mechanistic Studies

FXR agonism is a clinically validated strategy for treating nonalcoholic steatohepatitis (NASH) and cholestatic liver disorders [3]. NR1H4 activator 1's potent FXR activation (EC50 1 nM) supports its use in primary human hepatocytes, HepG2, or Huh7 cell-based assays to investigate FXR-mediated regulation of key hepatic targets including CYP7A1 (repression), BSEP (ABCB11 induction), and SHP (NR0B2 induction). The compound's non-bile acid chemotype distinguishes it from OCA and CDCA, offering researchers a distinct pharmacological tool to probe FXR biology in hepatic contexts where bile acid signaling may introduce experimental noise.

FXR Signaling Pathway and Nuclear Receptor Selectivity Profiling

NR1H4 activator 1 is appropriate for inclusion in nuclear receptor selectivity panels as a prototypical high-potency FXR agonist control. While comprehensive selectivity data remain unpublished, the compound is consistently described as a selective FXR agonist across multiple vendor technical datasheets . This designation supports its use as a positive control for FXR activation and as a reference compound in counter-screens against related nuclear receptors (LXR, PPAR, RXR, VDR, PXR) during the characterization of novel chemical probes or drug candidates. Investigators should independently confirm selectivity profiles as part of their experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NR1H4 activator 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.